
(6-Fluoro-4-((3,4,5-triméthoxyphényl)amino)quinoléin-3-yl)(thiomorpholino)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related quinolone derivatives, which can be used to infer some aspects of the target compound's characteristics.
Synthesis Analysis
The synthesis of quinolone derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2) involves the use of 6-methoxy-4-quinolone (6-MOQ) as a starting material, which itself is an oxidation product derived from 5-methoxyindole-3-acetic acid . The convergent synthesis of trifluoromethyl-substituted quinolin-4-yl methanones is another example, starting from isatin and alky(aryl/heteroaryl) ketones and involving a [3+2] cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate functional groups and substituents.
Molecular Structure Analysis
Quinolone derivatives are known for their heterocyclic structure, which can be modified to include various substituents that affect the molecule's properties. For instance, the presence of methoxy groups, as seen in the furo[3,2-c]quinolin-4(5H)-ones, can influence the electronic distribution and reactivity of the molecule . The target compound's structure, with its trimethoxyphenyl amino group and thiomorpholino moiety, suggests a potential for complex interactions and stability characteristics.
Chemical Reactions Analysis
The reactivity of quinolone derivatives can vary significantly depending on their substitution pattern. The photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes to form furo[3,2-c]quinolin-4(5H)-ones is an example of a regioselective reaction that can be used to construct complex quinolone frameworks . The target compound, with its fluoro and thiomorpholino substituents, may also participate in unique chemical reactions, potentially including nucleophilic substitutions or cycloadditions.
Physical and Chemical Properties Analysis
Quinolone derivatives exhibit a range of physical and chemical properties. For example, 6-MOQ shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is not significantly affected by pH changes, indicating stability across a wide pH range . The target compound's physical and chemical properties, such as solubility, melting point, and reactivity, would be influenced by its molecular structure, particularly the electron-donating methoxy groups and the electron-withdrawing fluoro group.
Applications De Recherche Scientifique
- Les quinoléines fluorées présentent souvent de puissantes propriétés antibactériennes. Des chercheurs ont étudié les effets antimicrobiens de ce composé, en particulier contre les bactéries Gram-négatives. Sa structure unique, intégrant à la fois des motifs fluorés et thiomorpholine, peut contribuer à une activité accrue. Des études plus approfondies pourraient explorer son mécanisme d'action et ses applications cliniques potentielles .
Activité antibactérienne
Mécanisme D'action
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the 3,4,5-trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer .
Biochemical Pathways
Compounds containing the 3,4,5-trimethoxyphenyl group have been associated with diverse bioactivity effects, indicating their potential involvement in various biochemical pathways .
Result of Action
Compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties .
Propriétés
IUPAC Name |
[6-fluoro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)4-5-18(16)25-13-17(21)23(28)27-6-8-32-9-7-27/h4-5,10-13H,6-9H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDUARASXZZYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
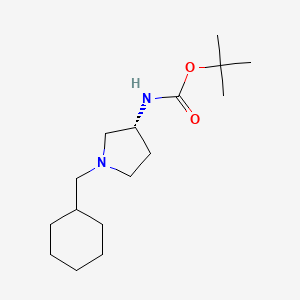
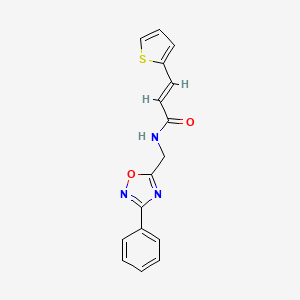
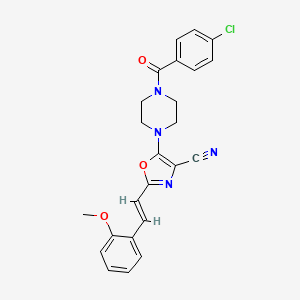
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
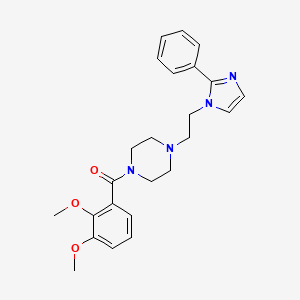
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
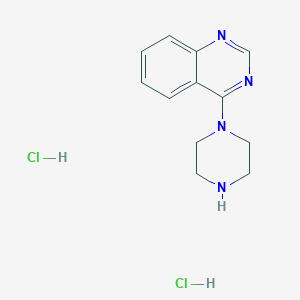
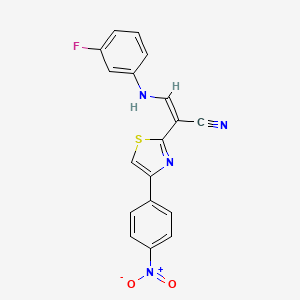
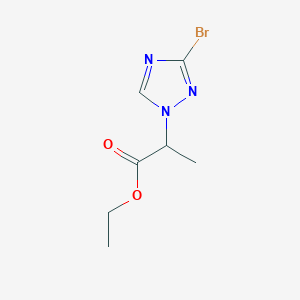
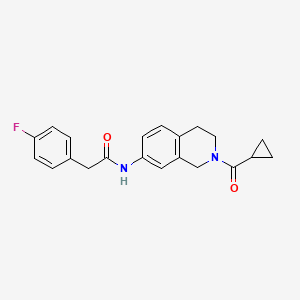

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)
